molecular formula C23H21F6N3O2 B10822367 (2S,3S,4S)-3-(3',4'-bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-cyano-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide

(2S,3S,4S)-3-(3',4'-bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-cyano-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide

Cat. No.: B10822367
M. Wt: 485.4 g/mol
InChI Key: FYPZBZFXJUJJRA-AQNXPRMDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRD9185 involves multiple steps, starting with the construction of the azetidine-2-carbonitrile core. The key step is a 4-exo-tet cyclization of the anion derived from a precursor compound . The stereochemistry of the cyclization depends on the base used. For instance, treatment with lithium hexamethyldisilazide at –50°C provides the products in a specific ratio .

  • Initial Steps

      Reactants: Bromomethyl cyanide, potassium carbonate, and a precursor compound.

      Conditions: Acetonitrile, 85°C, 3 hours.

      Yield: 96% on a 175 mmol scale.

  • Subsequent Steps

      Reactants: Triphenylmethyl chloride, triethylamine.

      Conditions: Dichloromethane, room temperature, overnight.

      Yield: 97% on a 166 mmol scale.

  • Final Steps

      Reactants: Palladium catalyst, ethanol-dichloromethane mixture.

      Conditions: 40°C, 16 hours.

      Yield: 92%.

Industrial Production Methods

Industrial production of BRD9185 would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

BRD9185 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Lithium hexamethyldisilazide, potassium hexamethyldisilazide.

    Solvents: Acetonitrile, dichloromethane, ethanol.

    Catalysts: Palladium-based catalysts.

Major Products

The major product of these reactions is BRD9185 itself, with high yields and purity achieved through careful control of reaction conditions .

Scientific Research Applications

BRD9185 has significant applications in scientific research, particularly in the fields of:

Properties

Molecular Formula

C23H21F6N3O2

Molecular Weight

485.4 g/mol

IUPAC Name

(2S,3S,4S)-3-[4-[3,4-bis(trifluoromethyl)phenyl]phenyl]-2-cyano-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide

InChI

InChI=1S/C23H21F6N3O2/c1-2-9-31-21(34)32-18(11-30)20(19(32)12-33)14-5-3-13(4-6-14)15-7-8-16(22(24,25)26)17(10-15)23(27,28)29/h3-8,10,18-20,33H,2,9,12H2,1H3,(H,31,34)/t18-,19-,20+/m1/s1

InChI Key

FYPZBZFXJUJJRA-AQNXPRMDSA-N

Isomeric SMILES

CCCNC(=O)N1[C@@H]([C@H]([C@H]1C#N)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(F)(F)F)C(F)(F)F)CO

Canonical SMILES

CCCNC(=O)N1C(C(C1C#N)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(F)(F)F)C(F)(F)F)CO

Origin of Product

United States

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